Methyl 5-bromobenzo[d]isoxazole-3-carboxylate

Catalog No.
S819314
CAS No.
1123169-30-1
M.F
C9H6BrNO3
M. Wt
256.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 5-bromobenzo[d]isoxazole-3-carboxylate

CAS Number

1123169-30-1

Product Name

Methyl 5-bromobenzo[d]isoxazole-3-carboxylate

IUPAC Name

methyl 5-bromo-1,2-benzoxazole-3-carboxylate

Molecular Formula

C9H6BrNO3

Molecular Weight

256.05 g/mol

InChI

InChI=1S/C9H6BrNO3/c1-13-9(12)8-6-4-5(10)2-3-7(6)14-11-8/h2-4H,1H3

InChI Key

WLVOSGRKENYNLY-UHFFFAOYSA-N

SMILES

COC(=O)C1=NOC2=C1C=C(C=C2)Br

Canonical SMILES

COC(=O)C1=NOC2=C1C=C(C=C2)Br
  • Bioisosteres and Analog Design

    Methyl 5-bromobenzo[d]isoxazole-3-carboxylate may be of interest as a bioisostere for other molecules with similar functional groups. Bioisosteres are molecules that share similar shapes and properties with a biologically active molecule, allowing researchers to explore variations in activity. By substituting the bromine atom or other parts of the molecule, scientists could design and synthesize novel analogs to probe potential biological activity [].

  • Organic Synthesis

    The presence of the ester and isoxazole moieties suggests Methyl 5-bromobenzo[d]isoxazole-3-carboxylate could be a useful intermediate or precursor in organic synthesis. Organic synthesis involves the creation of complex molecules from simpler ones. Researchers might utilize this compound as a building block for the synthesis of more targeted molecules with desired properties [].

  • Material Science Applications

    The aromatic ring structure and functional groups within Methyl 5-bromobenzo[d]isoxazole-3-carboxylate hold potential for applications in material science. For instance, the molecule could be investigated for its suitability in the development of novel polymers or liquid crystals with specific electronic or optical properties [].

Methyl 5-bromobenzo[d]isoxazole-3-carboxylate is a chemical compound characterized by its unique isoxazole structure, which incorporates a bromine atom and a carboxylate group. The molecular formula for this compound is C9H6BrNO3C_9H_6BrNO_3 with a molecular weight of approximately 243.05 g/mol. Its structure features a five-membered heterocyclic ring containing an isoxazole moiety fused to a benzene ring, making it significant in various chemical and biological applications.

Typical of isoxazole derivatives:

  • Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, such as amines or alcohols, leading to the formation of new derivatives.
  • Esterification: The carboxylate group can react with alcohols in the presence of acid catalysts to form esters.
  • Reduction Reactions: The compound can be reduced to yield corresponding alcohols or amines, depending on the reducing agent used.

These reactions are crucial for modifying the compound for specific applications in medicinal chemistry and material science.

Isoxazole derivatives, including methyl 5-bromobenzo[d]isoxazole-3-carboxylate, have demonstrated various biological activities. Research suggests that they possess antimicrobial, anti-inflammatory, and anticancer properties. In particular, isoxazoles have been studied for their potential as inhibitors of specific enzymes and receptors involved in disease processes, making them valuable in drug discovery.

Several methods have been developed for synthesizing methyl 5-bromobenzo[d]isoxazole-3-carboxylate:

  • Metal-Free Synthetic Routes: Recent studies highlight metal-free methods involving the reaction of appropriate starting materials under microwave irradiation or conventional heating conditions to yield high purity products with good yields .
  • Bromination followed by Cyclization: A common synthetic pathway involves brominating benzo[d]isoxazole derivatives followed by cyclization reactions to introduce the carboxylate group.
  • Condensation Reactions: The compound can also be synthesized via condensation reactions between carboxylic acids and isoxazole derivatives under suitable conditions.

These methods are essential for producing the compound efficiently for research and industrial applications.

Methyl 5-bromobenzo[d]isoxazole-3-carboxylate finds applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it serves as a lead compound in drug design and development.
  • Material Science: It can be used as a building block for synthesizing polymers or advanced materials.
  • Chemical Research: The compound is utilized in synthetic organic chemistry for developing new reaction methodologies.

Studies on the interactions of methyl 5-bromobenzo[d]isoxazole-3-carboxylate with biological targets have shown promising results. For instance:

  • Enzyme Inhibition: Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways, suggesting potential therapeutic uses .
  • Receptor Binding: Preliminary studies have explored its binding affinity to certain receptors, providing insights into its mechanism of action in biological systems.

These interaction studies are crucial for understanding the pharmacological potential of the compound.

Methyl 5-bromobenzo[d]isoxazole-3-carboxylate shares structural similarities with several other compounds, which can be compared based on their functional groups and biological activities:

Compound NameStructural FeaturesNotable Activities
Methyl 5-chlorobenzo[d]isoxazole-3-carboxylateChlorine substitution at position 5Antimicrobial activity
Methyl benzo[d]isoxazole-3-carboxylateLacks halogen substitutionGeneral biological activity
5-Bromo-2-methylbenzo[d]isoxazoleMethyl substitution at position 2Potential anticancer properties
6-Bromo-3-methylbenzo[d]isoxazoleBromine at position 6Inhibitory effects on specific enzymes

Uniqueness of Methyl 5-bromobenzo[d]isoxazole-3-carboxylate

Methyl 5-bromobenzo[d]isoxazole-3-carboxylate stands out due to its specific bromination pattern and the presence of both an isoxazole and carboxylate group, which enhance its reactivity and biological profile compared to similar compounds. This unique structure allows it to participate in diverse

XLogP3

2.6

Dates

Modify: 2023-08-16

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